

A Comparative Guide to SKF 104976 and Other CYP51 Inhibitors

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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005

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This guide provides a detailed comparison of **SKF 104976** with other inhibitors of Cytochrome P450 51 (CYP51), also known as lanosterol 14 α -demethylase. CYP51 is a critical enzyme in the sterol biosynthesis pathway in both fungi and mammals, making it a key target for antifungal drugs and a potential target for cholesterol-lowering therapies.

Introduction to CYP51 and its Inhibition

CYP51 is a crucial enzyme in the biosynthesis of essential sterols. In fungi, it is required for the synthesis of ergosterol, a vital component of the fungal cell membrane. In mammals, CYP51 is involved in the cholesterol biosynthesis pathway. Inhibition of this enzyme disrupts the production of these essential sterols, leading to cellular dysfunction and, in the case of fungi, cell death. This makes CYP51 an attractive target for the development of antifungal agents. The most well-known class of CYP51 inhibitors are the azoles, which are widely used as antifungal drugs.

SKF 104976 is a potent, substrate-based inhibitor of CYP51. It is a 32-carboxylic acid derivative of lanosterol, the natural substrate for the CYP51 enzyme. Its structural similarity to lanosterol allows it to effectively compete for the active site of the enzyme.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of **SKF 104976** and a selection of other well-known CYP51 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (K_d), which are common measures of inhibitor potency. Lower values indicate higher potency.

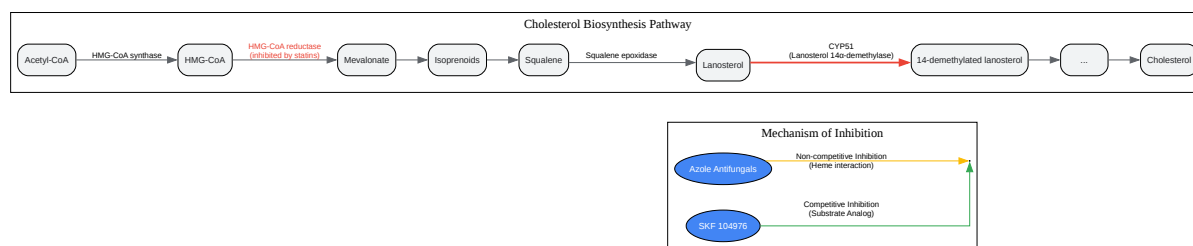
Inhibitor	Target Enzyme	IC ₅₀	K _d	Citation(s)
SKF 104976	Human CYP51 (in Hep G2 cell extract)	2 nM	-	[1]
Ketoconazole	Candida albicans CYP51	0.4 - 0.6 μM	10 - 26 nM	[2]
Human CYP51	4.5 μM	42 - 131 nM	[2]	
Itraconazole	Candida albicans CYP51	0.4 - 0.6 μM	10 - 26 nM	[2]
Human CYP51	~70 μM	42 - 131 nM	[2]	
Fluconazole	Candida albicans CYP51	0.4 - 0.6 μM	10 - 56 nM	[2]
Human CYP51	>1300 μM	~30,500 nM	[2]	
Posaconazole	Candida albicans CYP51	-	-	[3]
Voriconazole	Candida albicans CYP51	-	≤50 nM	[3]
Human CYP51	-	~2,300 nM	[2]	
Clotrimazole	Candida albicans CYP51	-	10 - 26 nM	[2]
Human CYP51	-	42 - 131 nM	[2]	
Tebuconazole	Candida albicans CYP51	-	-	[2]
Human CYP51	1.3 μM	-	[2]	

Note: Direct comparison of IC50 and Kd values should be made with caution as they can be influenced by experimental conditions. The data presented here is compiled from various studies and is intended for comparative purposes.

Signaling Pathway and Experimental Workflow

Cholesterol Biosynthesis Pathway and CYP51 Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of CYP51 and the point of inhibition by compounds like **SKF 104976**.

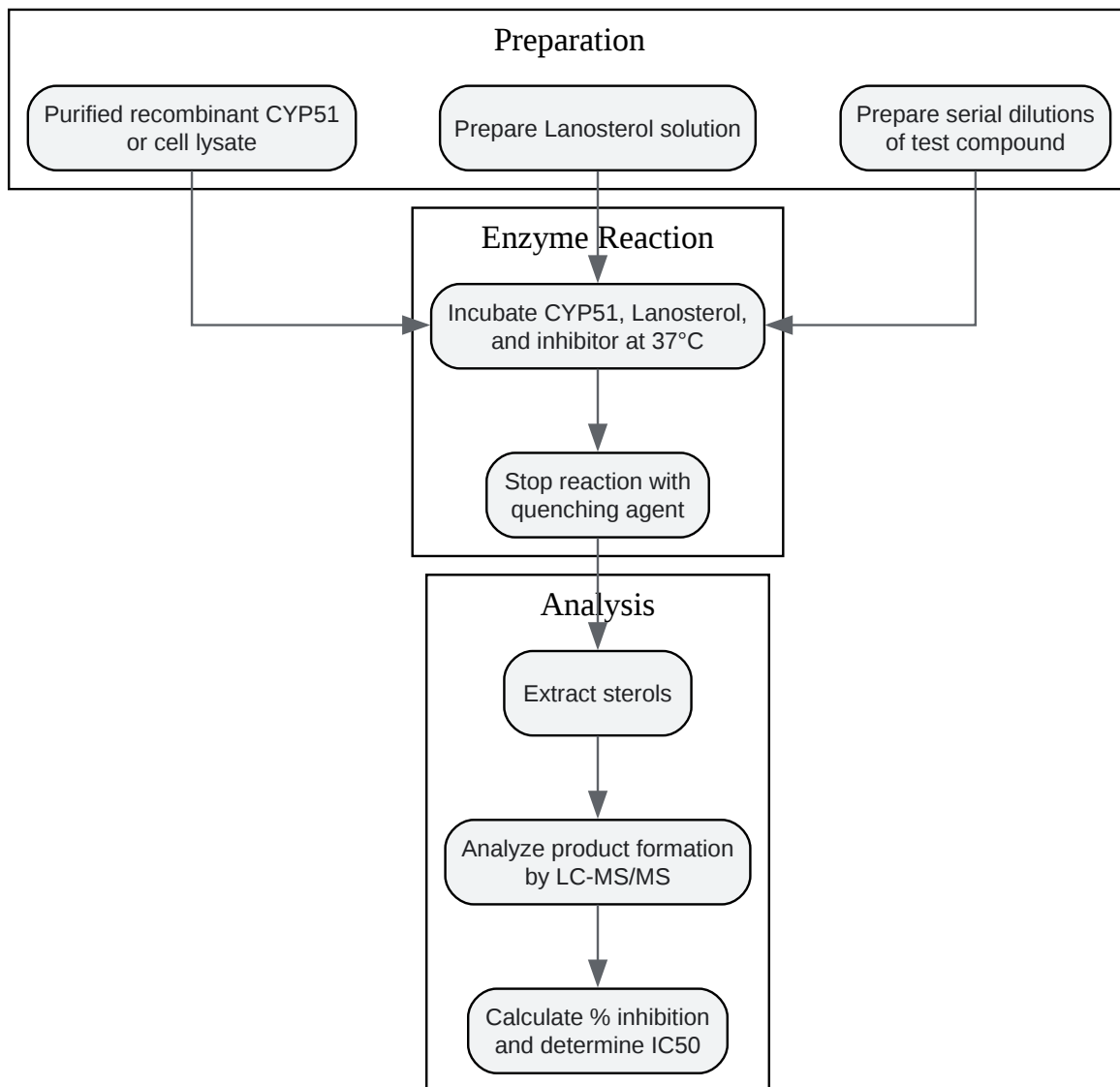


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Caption: Cholesterol biosynthesis pathway highlighting CYP51 inhibition.

General Experimental Workflow for a CYP51 Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory activity of a compound against CYP51.



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Caption: Workflow for a CYP51 enzyme inhibition assay.

Experimental Protocols

General Protocol for CYP51 Inhibition Assay

The inhibitory activity of compounds against CYP51 can be determined using a reconstituted in vitro system or in cell-based assays.

1. Reconstituted Enzyme Assay:

- **Enzyme and Substrate:** Purified, recombinant human or fungal CYP51 is used. The substrate is typically lanosterol.
- **Reaction Mixture:** A typical reaction mixture contains the CYP51 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and the substrate lanosterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- **Inhibitor Addition:** The test compound (e.g., **SKF 104976**) is added to the reaction mixture at various concentrations.
- **Reaction Initiation and Incubation:** The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.
- **Reaction Termination:** The reaction is stopped by adding a quenching solvent (e.g., an organic solvent like ethyl acetate).
- **Product Analysis:** The reaction products are extracted and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the formation of the 14-demethylated product.
- **Data Analysis:** The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

2. Cell-Based Assay (e.g., using Hep G2 cells):

- **Cell Culture:** Human hepatoma G2 (Hep G2) cells, which endogenously express CYP51, are cultured in a suitable medium.
- **Inhibitor Treatment:** Cells are treated with various concentrations of the test inhibitor for a specific duration.
- **Metabolic Labeling:** To measure cholesterol synthesis, cells can be incubated with a radiolabeled precursor, such as [14C]acetate.

- **Lipid Extraction:** After incubation, cellular lipids are extracted.
- **Analysis:** The incorporation of the radiolabel into cholesterol and its precursors (like lanosterol) is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting or by LC-MS.
- **Data Analysis:** The inhibition of cholesterol synthesis is determined by the reduction in labeled cholesterol and the accumulation of lanosterol. The IC₅₀ value is calculated from the dose-response curve.

Discussion

The available data indicates that **SKF 104976** is an exceptionally potent inhibitor of human CYP51, with an IC₅₀ value in the low nanomolar range (2 nM in a Hep G2 cell extract)[1]. This potency is significantly greater than that of many clinically used azole antifungals against human CYP51. For instance, the IC₅₀ values for ketoconazole and itraconazole against human CYP51 are in the micromolar range[2].

The high potency of **SKF 104976** can be attributed to its design as a substrate analog. By mimicking the natural substrate, lanosterol, it is expected to have a high affinity for the active site of the enzyme, leading to potent competitive inhibition. In contrast, azole antifungals are non-competitive inhibitors that bind to the heme iron of the cytochrome P450 enzyme.

The selectivity of a CYP51 inhibitor for the fungal versus the human enzyme is a critical factor for its therapeutic use as an antifungal. While **SKF 104976** is a potent inhibitor of human CYP51, its activity against fungal CYP51 would need to be determined to assess its potential as an antifungal agent. High potency against the human enzyme suggests it could be investigated for its cholesterol-lowering effects. However, the strong inhibition of a key enzyme in cholesterol biosynthesis could also raise concerns about potential toxicity.

In conclusion, **SKF 104976** is a powerful tool for studying the role of CYP51 in cholesterol metabolism. Its high potency makes it a valuable research compound. Further studies are needed to fully characterize its selectivity profile and to explore its therapeutic potential.

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